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molecular formula C13H10ClN3O2S B1419081 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-63-1

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1419081
M. Wt: 307.76 g/mol
InChI Key: BTOJSYRZQZOMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232394B2

Procedure details

To a clean, dry, nitrogen-purged reactor were charged acetone (87.5 ml), p-toluenesulfonyl chloride (17.1 g, 0.09 mol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (25.0 g, 0.16 mol). The reactor was cooled to between −5.0 to 5.0° C. and 2.5 M sodium hydroxide (78.1 ml) was added at a rate to maintain the temperature below 5.0° C. The reactor was warmed to between 20-30° C. and stirred for a minimum of 5 hours. The resulting solids were isolated by filtration and washed with acetone/water (1:1, 25 ml each). After drying for a minimum of 12 hours under vacuum at 40-50° C. with slight nitrogen bleed, 44.9 g (90.1%) of the title compound were isolated.
Quantity
78.1 mL
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
87.5 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[Cl:12][C:13]1[C:14]2[CH:21]=[CH:20][NH:19][C:15]=2[N:16]=[CH:17][N:18]=1.[OH-].[Na+]>CC(C)=O>[Cl:12][C:13]1[C:14]2[CH:21]=[CH:20][N:19]([S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=3)(=[O:9])=[O:8])[C:15]=2[N:16]=[CH:17][N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
87.5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for a minimum of 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a clean, dry
CUSTOM
Type
CUSTOM
Details
nitrogen-purged reactor
ADDITION
Type
ADDITION
Details
was added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 5.0° C
CUSTOM
Type
CUSTOM
Details
The resulting solids were isolated by filtration
WASH
Type
WASH
Details
washed with acetone/water (1:1, 25 ml each)
CUSTOM
Type
CUSTOM
Details
After drying for a minimum of 12 hours under vacuum at 40-50° C. with slight nitrogen
Duration
12 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.9 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 162.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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